3-Epi-jorumycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

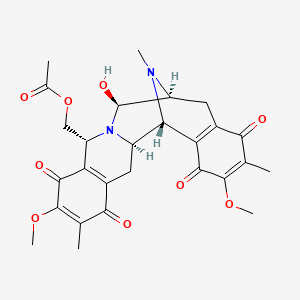

3-Epi-jorumycin, also known as this compound, is a useful research compound. Its molecular formula is C27H30N2O9 and its molecular weight is 526.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitumor Properties

Research indicates that 3-epi-jorumycin exhibits significant antitumor activity. Preliminary evaluations show that it has low micromolar growth inhibition profiles against various cancer cell lines, notably human colon (HCT-116) and human lung (A549) cancer cells. In comparative studies, the parent compound (−)-jorumycin demonstrated potent growth inhibition with GI50 values in the low nanomolar range (1.9–24.3 nM), while this compound displayed substantially less cytotoxicity with GI50 values in the low micromolar range (0.6–14.0 µM) . This suggests that while this compound retains some cytotoxic properties, it is less effective than its parent compound.

Mechanism of Action

The mechanism by which this compound exerts its antitumor effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways similar to those activated by other members of the tetrahydroisoquinoline family . The structural similarities between this compound and other potent antitumor agents suggest that further research could elucidate specific apoptotic pathways targeted by this compound.

Synthesis and Structure-Activity Relationship

Total Synthesis

The total synthesis of this compound has been achieved through complex synthetic pathways involving multiple steps. For instance, one reported method involves a substrate-tunable stereoselective intramolecular Pictet-Spengler reaction to construct the key pentacyclic core of the molecule . The ability to synthesize this compound efficiently is crucial for further biological evaluation and potential therapeutic applications.

Structure-Activity Relationship Studies

The relationship between the chemical structure of this compound and its biological activity has been a focus of research efforts. Studies have shown that modifications at specific positions on the tetrahydroisoquinoline framework can significantly influence cytotoxicity . Ongoing structure-activity relationship investigations aim to identify optimal modifications that enhance antitumor efficacy while minimizing toxicity.

Case Studies and Research Findings

| Study | Key Findings | Implications |

|---|---|---|

| Fontana et al. (2006) | Evaluated this compound against HCT-116 and A549 cell lines; found lower cytotoxicity compared to (−)-jorumycin. | Highlights the need for further modifications to improve efficacy. |

| Ciufolini et al. (2021) | Discussed total synthesis methods; established a foundation for SAR studies. | Provides insights into synthetic strategies that could lead to more potent derivatives. |

| Recent Advances (2023) | Confirmed retention of significant cytotoxicity in synthesized analogs including this compound. | Supports continued exploration of tetrahydroisoquinoline derivatives in anticancer research. |

属性

分子式 |

C27H30N2O9 |

|---|---|

分子量 |

526.5 g/mol |

IUPAC 名称 |

[(1R,2R,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl acetate |

InChI |

InChI=1S/C27H30N2O9/c1-10-21(31)13-7-15-20-19-14(22(32)11(2)26(37-6)24(19)34)8-16(28(20)4)27(35)29(15)17(9-38-12(3)30)18(13)23(33)25(10)36-5/h15-17,20,27,35H,7-9H2,1-6H3/t15-,16+,17+,20+,27+/m1/s1 |

InChI 键 |

QCUVHQFXYHRYHX-MFTQVVHASA-N |

手性 SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |

规范 SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |

同义词 |

3-epi-jorumycin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。